molecular formula C10H19N3O B1478730 2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one CAS No. 1852623-08-5

2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one

Cat. No.: B1478730
CAS No.: 1852623-08-5
M. Wt: 197.28 g/mol
InChI Key: SUVJAFMUCWWBOP-UHFFFAOYSA-N
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Description

2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1-(4-cyclobutylpiperazin-1-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various receptors, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H20N2O
  • Molecular Weight : 196.29 g/mol
  • CAS Number : 1829399-23-6

This compound primarily interacts with serotonin receptors, particularly the 5-HT6 receptor subtype. This receptor is implicated in cognitive processes such as memory and learning. The compound acts as an antagonist at this receptor, which may enhance cognitive function and has potential applications in treating cognitive impairments associated with various neurological disorders.

Receptor Binding Affinity

The binding affinity of this compound for the 5-HT6 receptor has been evaluated through various studies. The compound exhibits a low nanomolar affinity, indicating strong interaction with the receptor.

Receptor Binding Affinity (Ki) Reference
5-HT6Low nanomolar

Pharmacological Effects

The pharmacological effects of this compound have been assessed in several preclinical studies:

  • Cognitive Enhancement : In animal models, administration of the compound has shown improvement in memory tasks, suggesting its potential as a cognitive enhancer.
  • Antidepressant-like Effects : The compound has also demonstrated antidepressant-like effects in behavioral assays, indicating its broader therapeutic potential.

Study on Cognitive Function

A study conducted by researchers at the Polish Academy of Science explored the effects of various 5-HT6 antagonists, including this compound. The results indicated significant improvements in cognitive flexibility and learning tasks when administered to rodents.

Behavioral Assessments

In another study focusing on behavioral assessments, the compound was tested alongside established antidepressants. It exhibited comparable efficacy in reducing depressive-like behaviors in mice subjected to stress models.

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses; however, further studies are necessary to fully elucidate its toxicity and side effects.

Properties

IUPAC Name

2-amino-1-(4-cyclobutylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-10(14)13-6-4-12(5-7-13)9-2-1-3-9/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVJAFMUCWWBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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